Isoindolinium, hexahydro-2-(2-(diethylmethylammonio)ethyl)-2-methyl-, diiodide
Description
The compound Isoindolinium, hexahydro-2-(2-(diethylmethylammonio)ethyl)-2-methyl-, diiodide (hereafter referred to as the "target compound") is a quaternary ammonium salt featuring a bicyclic isoindolinium core, a diethylmethylammonio-ethyl substituent, and two iodide counterions.
Properties
CAS No. |
73826-53-6 |
|---|---|
Molecular Formula |
C16H34I2N2 |
Molecular Weight |
508.26 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-5-17(3,6-2)11-12-18(4)13-15-9-7-8-10-16(15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
RMSMATYJKXEQST-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CC[N+]1(CC2CCCCC2C1)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Intramolecular Cyclization
Chukhadzhyan et al. pioneered the synthesis of isoindolinium salts by base-catalyzed intramolecular cyclization of ammonium salts containing enyne fragments. This method involves:
- Starting from appropriately substituted ammonium salts.
- Applying base catalysis to induce cyclization, forming the bicyclic isoindolinium ring system.
This method is effective for preparing the hexahydroisoindolinium core, albeit requiring careful control of reaction conditions to favor intramolecular over intermolecular reactions.
Modified Menschutkin Reaction
Another common method is the modified Menschutkin reaction, which involves:
- Reacting halogenated precursors (such as benzylic bromides or chlorides) with tertiary amines.
- This reaction forms the quaternary ammonium center by nucleophilic substitution.
For example, simple 2,2-dimethylisoindolinium salts have been synthesized by reacting 1,2-bis(chloromethyl)benzene with dimethylamine in tetrahydrofuran (THF), yielding the isoindolinium salt after cyclization and quaternization steps.
Specific Preparation of the Target Compound
The compound "Isoindolinium, hexahydro-2-(2-(diethylmethylammonio)ethyl)-2-methyl-, diiodide" can be synthesized by adapting the above methods with specific reagents:
- Starting Material: A substituted benzyl halide derivative, such as 1,2-bis(bromomethyl)benzene or a related halogenated precursor.
- Quaternization Agent: Diethylmethylamine, which introduces the diethylmethylammonioethyl side chain via nucleophilic substitution.
- Cyclization: Intramolecular cyclization under basic or neutral conditions to form the hexahydroisoindolinium bicyclic system.
- Counterion Exchange: Conversion to the diiodide salt through halide exchange reactions, typically by treatment with iodine or iodide salts.
This synthetic route is supported by the general procedures for isoindolinium salt formation and quaternary ammonium chemistry.
Industrial and Process Considerations
Challenges in Bromination and Cyclization
Patents indicate that catalytic bromination of methyl-substituted benzoates in carbon tetrachloride under ultraviolet light is a key step to prepare brominated intermediates. However, this step suffers from:
Improved Synthetic Routes
Novel methods have been developed to overcome these limitations, such as:
- Using milder bromination conditions or alternative halogenation methods.
- Employing base-mediated cyclization reactions that avoid UV catalysis.
- Streamlining purification by optimizing reaction selectivity to reduce byproducts.
These improvements facilitate industrial-scale synthesis of isoindolinium derivatives, including the target compound.
Stability and Purity Assessment
The alkaline stability of isoindolinium salts, including derivatives similar to the target compound, has been studied using nuclear magnetic resonance (NMR) in dimethyl sulfoxide (DMSO) with controlled hydroxide hydration. Results show:
- The quaternary ammonium isoindolinium salts exhibit significant stability under dry alkaline conditions.
- Substituent effects on the isoindolinium ring influence stability and reaction kinetics.
- The target compound’s stability can be inferred to be high due to the bicyclic structure and quaternary ammonium substitution pattern.
Summary Table: Key Preparation Steps and Parameters
- PubChem Compound Summary: this compound. PubChem CID 52624. (2025)
- Chukhadzhyan et al., "Isoindolinium Groups as Stable Anion Conductors for Anion Exchange Membranes," Journal of Materials Chemistry A, 2022.
- US Patent US9085530B2, "Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)-2,6-dioxopiperidine, and intermediates thereof," 2010.
- US Patent US20160297791A1, "Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds," 2016.
Chemical Reactions Analysis
Types of Reactions
Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethyl]azanium chloride or bromide.
Scientific Research Applications
Electrochemical Applications
Anion-Exchange Membranes (AEMs)
Isoindolinium compounds have been investigated for their effectiveness in anion-exchange membranes used in electrochemical devices such as fuel cells and electrolyzers. The stability of isoindolinium salts under alkaline conditions is crucial for their application in these systems. Recent studies have shown that modifications to the isoindolinium structure can significantly enhance their stability and performance.
- Stability Improvement : Research indicates that by substituting different groups on the isoindolinium ring, the degradation kinetics can be altered, leading to improved alkaline stability. For instance, a fully substituted aromatic ring can increase the half-life of these compounds significantly, making them viable for long-term applications in harsh environments .
- Conductivity : Isoindolinium salts have been shown to exhibit high anion conductivity, which is essential for efficient operation in devices like AEM fuel cells and water electrolyzers. The ability to maintain conductivity while resisting degradation under alkaline conditions is a key advantage of using isoindolinium-based materials .
Case Study 1: Stability Testing of Isoindolinium Salts
A comprehensive study was conducted to evaluate the alkaline stability of various isoindolinium salts synthesized with different substituents. The findings revealed that:
- Substituent Effects : The introduction of sterically bulky groups led to a remarkable increase in stability. For example, isoindolinium salts with methoxy groups showed a half-life improvement from 8 hours to over 385 hours under alkaline conditions .
- Density Functional Theory (DFT) Calculations : DFT calculations supported experimental observations by demonstrating that steric effects, rather than electronic effects, played a significant role in enhancing stability against nucleophilic attacks from hydroxide ions .
| Compound | Half-Life (hours) | Key Substituents |
|---|---|---|
| Unsubstituted Isoindolinium | 8 | None |
| Methoxy-Substituted Isoindolinium | 385 | -OCH3 |
| Tert-butoxy-Substituted Isoindolinium | 18 | -tBu |
Case Study 2: Application in AEMs
The application of isoindolinium compounds in AEMs has been explored extensively:
- Performance Metrics : The study highlighted that isoindolinium-based AEMs demonstrated superior performance metrics compared to traditional quaternary ammonium compounds. This includes higher ionic conductivity and better mechanical stability under operational conditions .
- Material Design : The research emphasizes the potential of isoindolinium groups as alternatives in the design of advanced materials for electrochemical applications, addressing challenges related to material stability and efficiency .
Mechanism of Action
The mechanism of action of diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1H-Isoindolium, 2-[4-(Diethylmethylammonio)butyl]octahydro-2-methyl-, Iodide (1:2)
- Structural Similarities : Shares the isoindolinium core and quaternary ammonium groups.
- Key Differences : The substituent chain is a butyl group instead of ethyl, increasing molecular weight (MW: 282.51 vs. hypothetical ~278 for the target) and lipophilicity (LogP: 0.48) .
- Implications : Longer alkyl chains (butyl vs. ethyl) may enhance membrane permeability but reduce aqueous solubility.
2-((1-Methylpyrrolidin-2-yl)methyl)isoindoline Dihydrochloride
- Structural Similarities : Contains an isoindoline backbone.
- Key Differences :
- Lacks quaternary ammonium groups; instead, it has a secondary amine and a pyrrolidinylmethyl substituent.
- Counterions: Dihydrochloride (MW: 216.33) vs. diiodide (MW: ~282.5).
- Implications : The hydrochloride form likely exhibits higher aqueous solubility but lower thermal stability compared to diiodides .
Ethyl Viologen Diiodide
- Structural Similarities : Both are diiodides with charged nitrogen centers.
- Key Differences : Ethyl viologen has a bipyridinium core, whereas the target compound has an isoindolinium core.
- Implications : Viologens are redox-active (used in electrochemistry), while isoindolinium derivatives may prioritize surfactant or antimicrobial applications .
Physicochemical Properties and Trends
A comparative analysis of key parameters is summarized below:
- LogP Trends : The target compound’s moderate LogP (~0.48) suggests balanced lipophilicity, suitable for both biological and industrial applications.
- Counterion Impact: Diiodides generally exhibit lower solubility in water compared to chlorides but better stability in non-polar matrices .
Q & A
Q. Table 1: Hypothetical Synthesis Protocol
| Reagent | Molar Ratio | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amine precursor | 1.0 | THF | 24 | - |
| 2-(diethylmethylamino)ethyl iodide | 1.2 | THF | 24 | 76* |
| Theoretical yield based on analogous reactions . |
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M-I]⁺) to verify molecular weight .
- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages to assess purity (<±0.3% deviation) .
Advanced: How can researchers design experiments to investigate this compound’s biological activity, such as ion-channel modulation?
Methodological Answer:
- In Vitro Assays :
- Use patch-clamp electrophysiology to measure ion flux in cell lines expressing target channels (e.g., nicotinic acetylcholine receptors) .
- Dose-response curves (0.1–100 µM) determine EC₅₀/IC₅₀ values.
- Control Experiments :
- Data Interpretation :
- Apply Hill coefficient analysis to assess cooperative binding .
Advanced: How should contradictory data on the compound’s stability in aqueous solutions be resolved?
Methodological Answer:
- Stability-Indicating Assays :
- Use HPLC with UV detection (λ = 254 nm) to monitor degradation products under varying pH (2–12) and temperatures (25–60°C) .
- Compare kinetic degradation rates (e.g., Arrhenius plots) to identify instability triggers .
- Contradiction Analysis :
- Replicate conflicting studies using identical buffers (e.g., phosphate vs. Tris) to isolate buffer-specific effects .
- Advanced Spectroscopy :
Advanced: What computational strategies are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Use AMBER or CHARMM force fields to simulate ligand-receptor binding in lipid bilayers (e.g., ion channels) .
- Calculate binding free energy (ΔG) via MM-PBSA methods .
- Docking Studies :
- AutoDock Vina predicts binding poses in receptor active sites (PDB: 6PUZ for nAChR) .
- Quantum Mechanics (QM) :
- DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces for charge distribution analysis .
Advanced: How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems :
- Test PEG-400/water mixtures (10–40% v/v) to enhance solubility without precipitation .
- Salt Screening :
- Surfactant Use :
- Incorporate poloxamers (0.1% w/v) to stabilize colloidal dispersions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
